molecular formula C12H19N3O B13290375 4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B13290375
M. Wt: 221.30 g/mol
InChI Key: MPJZAJXRNRVVHO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a benzamide core, along with a dimethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminomethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted benzamide derivatives with different nucleophiles

Scientific Research Applications

4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzamide: Lacks the dimethylaminoethyl side chain, resulting in different chemical and biological properties.

    N-[2-(Dimethylamino)ethyl]benzamide: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Methylamino)-N-[2-(dimethylamino)ethyl]benzamide: Contains a methylamino group instead of an aminomethyl group, leading to variations in its chemical behavior.

Uniqueness

4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide is unique due to the presence of both the aminomethyl and dimethylaminoethyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C12H19N3O/c1-15(2)8-7-14-12(16)11-5-3-10(9-13)4-6-11/h3-6H,7-9,13H2,1-2H3,(H,14,16)

InChI Key

MPJZAJXRNRVVHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

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